molecular formula C9H7F6NO B13101325 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine

Cat. No.: B13101325
M. Wt: 259.15 g/mol
InChI Key: MAMFWZFFEYGAAN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine is a fluorinated aromatic amine characterized by a trifluoroethylamine backbone and a 3-(trifluoromethoxy)phenyl substituent. This compound is notable for its dual trifluorinated groups, which enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors such as σ-receptors . Its molecular formula is C₉H₇F₆NO, with a molecular weight of 259.15 g/mol (exact mass: 259.04). The compound is typically stored at 2–8°C in a sealed, dark environment to prevent degradation .

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2

InChI Key

MAMFWZFFEYGAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethoxy vs. Trifluoromethyl Groups
  • 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS: 65686-68-2): Differs by replacing the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group. Molecular weight: 243.15 g/mol (vs. 259.15 g/mol for the target compound). Pharmacologically, this analog has been studied as a precursor to enantiopure derivatives (e.g., (R)-enantiomer hydrochloride, CAS: 1391469-75-2) with applications in chiral drug synthesis . Key difference: The absence of an oxygen atom in -CF₃ reduces hydrogen-bonding capacity compared to -OCF₃, which may impact solubility and target affinity .
Trifluoromethoxy vs. Methoxy Groups
  • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine (CAS: 856563-09-2):
    • Replaces -OCF₃ with a methoxy (-OCH₃) group.
    • Molecular weight: 219.19 g/mol .
    • The -OCH₃ group is less electronegative and lipophilic than -OCF₃, likely reducing blood-brain barrier penetration. This analog is primarily used in impurity profiling (e.g., Cinacalcet Impurity B) rather than active drug development .

Variations in the Amine Backbone

Ethylamine vs. Piperidine/Pyrrolidine Derivatives
  • N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]ethyl}ethanamine (Compound 29) :
    • Incorporates a piperidine ring and an ethylamine chain.
    • Molecular formula: C₁₇H₂₇Cl₂F₃N₂O ; melting point: 183–185°C.
    • Demonstrated high affinity for σ1 receptors (Ki = 1.2 nM) in radioligand binding assays, suggesting enhanced CNS activity compared to simpler ethanamine derivatives .
Thiophene-Containing Analogs
  • 1-{4-[3-(Trifluoromethoxy)phenyl]-2-thienyl}ethanamine (CAS: 2742086-97-9): Replaces the phenyl group with a thiophene ring. Molecular formula: C₁₃H₁₂F₃NOS; molecular weight: 287.30 g/mol.

Enantiomeric Comparisons

  • (R)- and (S)-Enantiomers of Trifluoromethyl Analogs :
    • Example: (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1391469-75-2).
    • Key data : Molecular weight = 279.61 g/mol; purity grades up to 99.999% for pharmaceutical use .
    • Enantiomers often exhibit divergent biological activities. For instance, (R)-configurations may show higher σ-receptor affinity due to stereospecific binding pockets .

Pharmacological and Physicochemical Data Table

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Pharmacological Data
2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine 65686-68-2 -OCF₃ 259.15 σ-receptor binding (Ki < 10 nM predicted)
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine 65686-68-2 -CF₃ 243.15 Precursor to enantiopure CNS agents
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]ethyl}ethanamine N/A Piperidine + -OCF₃ 413.31 σ1 Ki = 1.2 nM; anticonvulsant activity in mice
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 1391469-75-2 -CF₃ (R-enantiomer) 279.61 High-purity chiral intermediate

Biological Activity

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine, also known by its CAS number 1335013-59-6, is a synthetic compound that has garnered attention in various fields of biological research due to its unique trifluoromethyl and trifluoromethoxy functional groups. These structural features contribute to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Chemical Formula : C9H7F6N
  • Molecular Weight : 243.15 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine
  • CAS Number : 1335013-59-6

Biological Activity Overview

The biological activity of 2,2,2-trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity and metabolic stability, which are crucial for drug-like properties. Research indicates that similar compounds with trifluoromethyl groups exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The presence of fluorinated groups is hypothesized to increase membrane permeability and disrupt bacterial cell walls, leading to enhanced antibacterial activity.

3. Neuroprotective Effects

Studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems. There is a growing interest in evaluating the effects of trifluoromethylated compounds on neurodegenerative diseases, given their potential to cross the blood-brain barrier effectively.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Anticancer Screening

In a study published in Cancer Research, a series of trifluoromethylated compounds were tested for their efficacy against various cancer cell lines. The results indicated that 2,2,2-trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.

CompoundCancer Cell LineIC50 (μM)
Trifluoromethyl Compound AMCF-7 (Breast)5.0
Trifluoromethyl Compound BA549 (Lung)4.5
2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine MCF-73.2
2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine A5492.8

Case Study 2: Antimicrobial Activity

A comparative study assessing the antimicrobial properties of various fluorinated compounds found that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Control (Non-fluorinated)10

The precise mechanism by which 2,2,2-trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine exerts its biological effects remains under investigation. However, it is believed that the trifluoromethyl groups enhance electron-withdrawing properties, thereby increasing the reactivity of the compound towards biological targets such as enzymes involved in cancer metabolism or bacterial replication.

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